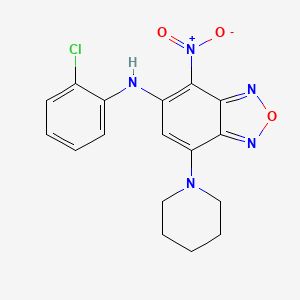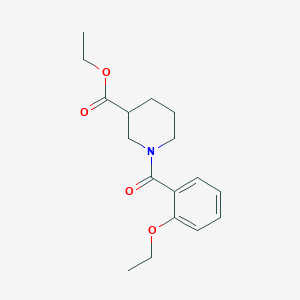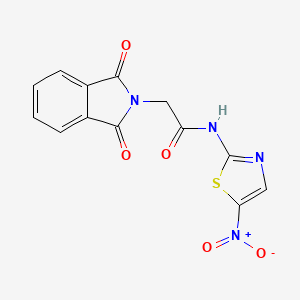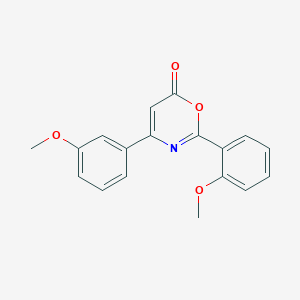
N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine
説明
N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine, also known as CNQX, is a chemical compound that has been widely used in scientific research. CNQX belongs to the class of quinoxaline derivatives and is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype.
作用機序
N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine acts as a competitive antagonist of the AMPA receptor, which means it binds to the receptor's active site and prevents glutamate from binding. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. The inhibition of calcium influx has been shown to have a significant impact on synaptic plasticity and long-term potentiation, which are two critical processes involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on the AMPA receptor. By blocking the receptor's ion channel, this compound reduces the influx of calcium ions into the cell, which can have several downstream effects. For example, the inhibition of calcium influx can reduce the release of neurotransmitters, including glutamate, which can affect synaptic plasticity and long-term potentiation. Additionally, the inhibition of calcium influx can reduce the activation of intracellular signaling pathways that are involved in neuronal survival and growth.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it an ideal tool for studying the function of this receptor subtype without affecting other glutamate receptors. Additionally, this compound has a well-established synthesis method, which makes it readily available for use in research. However, one limitation of using this compound is that it is not a perfect antagonist and can have off-target effects. Therefore, researchers must carefully control for these effects when interpreting their results.
将来の方向性
There are several future directions for research involving N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine. One area of interest is the development of more potent and selective AMPA receptor antagonists. This could lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and stroke. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers are also interested in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
N-(2-chlorophenyl)-4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-amine has been used extensively in scientific research as a tool to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in many physiological processes such as learning, memory, and synaptic plasticity. This compound has been used to investigate the function of AMPA receptors in these processes, as well as their involvement in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c18-11-6-2-3-7-12(11)19-13-10-14(22-8-4-1-5-9-22)15-16(21-26-20-15)17(13)23(24)25/h2-3,6-7,10,19H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROEFWCXYSNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3953553.png)



![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3953583.png)

![4-(2,6-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3953608.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953616.png)

![8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3953638.png)

![5-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]nicotinamide](/img/structure/B3953652.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B3953655.png)
